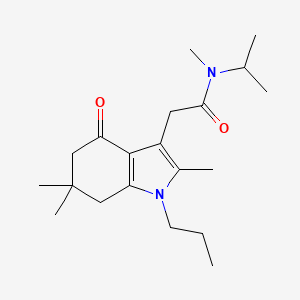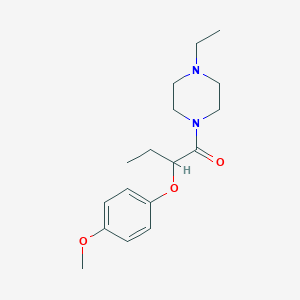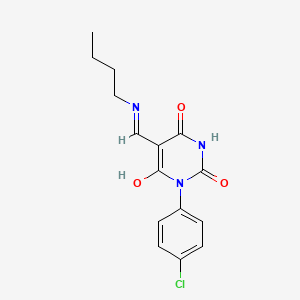![molecular formula C23H30N4O3 B5248012 N-(2-acetamidoethyl)-5-methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxybenzamide](/img/structure/B5248012.png)
N-(2-acetamidoethyl)-5-methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-acetamidoethyl)-5-methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxybenzamide is a complex organic compound that features a piperidine ring, a pyridine ring, and an acetamidoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamidoethyl)-5-methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes or ketones.
Introduction of the Pyridine Ring: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced.
Attachment of the Acetamidoethyl Group: This is usually done through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-acetamidoethyl)-5-methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Corresponding oxides or ketones.
Reduction: Reduced amines or alcohols.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-acetamidoethyl)-5-methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of N-(2-acetamidoethyl)-5-methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in having a pyridine ring but lacks the piperidine and acetamidoethyl groups.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar structure but with a methyl group instead of the acetamidoethyl group.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of the acetamidoethyl group.
Uniqueness
N-(2-acetamidoethyl)-5-methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxybenzamide is unique due to the presence of both the piperidine and pyridine rings, along with the acetamidoethyl group
Eigenschaften
IUPAC Name |
N-(2-acetamidoethyl)-5-methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-17-3-4-22(21(15-17)23(29)26-12-11-25-18(2)28)30-20-7-13-27(14-8-20)16-19-5-9-24-10-6-19/h3-6,9-10,15,20H,7-8,11-14,16H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSOSIAFSTWPKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCN(CC2)CC3=CC=NC=C3)C(=O)NCCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-butoxyphenyl)methyl]-3,4-difluoroaniline;hydrochloride](/img/structure/B5247940.png)




![N-[2-(diethylamino)ethyl]-N-ethyl-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetamide](/img/structure/B5247971.png)
![N-methyl-N'-[(1-phenylcyclopentyl)methyl]oxamide](/img/structure/B5247977.png)
![6-cyclopropyl-3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5247979.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-1-naphthamide](/img/structure/B5247981.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5247989.png)
![ethyl 4-[(4Z)-4-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B5247999.png)
![2-(4-Chlorophenoxy)-1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid](/img/structure/B5248002.png)

![6-AMINO-4-[3-(DICHLOROMETHYL)-2,4,6-TRIMETHYLPHENYL]-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B5248005.png)
